(2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
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Overview
Description
(2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a ketone or aldehyde.
Sulfonylation: The piperidine ring is then sulfonylated using a sulfonyl chloride, such as phenylsulfonyl chloride, in the presence of a base like triethylamine.
Coupling with the Aromatic Ring: The final step involves coupling the sulfonylated piperidine with a 2,3-dimethoxybenzoyl chloride under basic conditions to form the desired methanone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the aromatic ring can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
(2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: Its interactions with various enzymes and receptors are of interest for understanding biochemical pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of (2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone: shares similarities with other piperidine derivatives, such as:
Uniqueness
What sets this compound apart is the combination of the dimethoxyphenyl and phenylsulfonyl groups, which confer unique electronic and steric properties. These properties can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(2,3-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-25-18-10-6-9-17(19(18)26-2)20(22)21-13-11-16(12-14-21)27(23,24)15-7-4-3-5-8-15/h3-10,16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJKBEMTEHIFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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